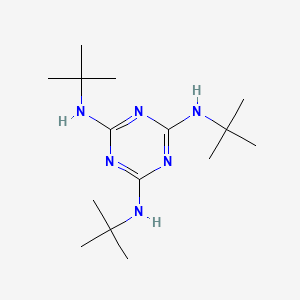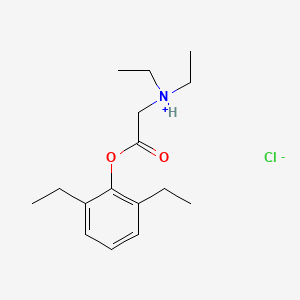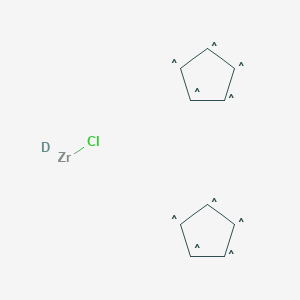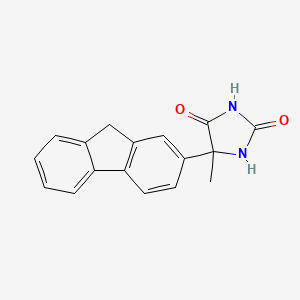
5-(9H-fluoren-2-yl)-5-methylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(9H-fluoren-2-yl)-5-methylimidazolidine-2,4-dione is a chemical compound that features a fluorene moiety attached to an imidazolidine-2,4-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(9H-fluoren-2-yl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 9H-fluoren-2-yl derivatives with imidazolidine-2,4-dione precursors under specific conditions. One common method involves the use of a Lewis acid-promoted Friedel–Crafts reaction followed by an oxidation process
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(9H-fluoren-2-yl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The fluorene moiety can be oxidized to form fluorenone derivatives.
Reduction: The imidazolidine-2,4-dione core can be reduced to form imidazolidine derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the fluorene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Halogenated or nitrated fluorene derivatives.
Applications De Recherche Scientifique
5-(9H-fluoren-2-yl)-5-methylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biochemical assays.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and light-emitting materials.
Mécanisme D'action
The mechanism of action of 5-(9H-fluoren-2-yl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it may inhibit key enzymes involved in cell proliferation . The fluorene moiety can also enhance the compound’s ability to intercalate with DNA, thereby disrupting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(9H-fluoren-2-yl)aryl-1H-benzimidazole: A compound with similar structural features but different functional groups.
2,7-bis(1H-benzimidazol-2-yl)aryl-9H-fluorene: Another fluorene-based compound with distinct electronic properties.
2-((9H-fluoren-2-yl)imino)methylphenol: A Schiff base derivative with fluorescence properties.
Uniqueness
5-(9H-fluoren-2-yl)-5-methylimidazolidine-2,4-dione is unique due to its combination of the fluorene moiety and the imidazolidine-2,4-dione core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in organic electronics and medicinal chemistry.
Propriétés
Numéro CAS |
14910-25-9 |
|---|---|
Formule moléculaire |
C17H14N2O2 |
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
5-(9H-fluoren-2-yl)-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C17H14N2O2/c1-17(15(20)18-16(21)19-17)12-6-7-14-11(9-12)8-10-4-2-3-5-13(10)14/h2-7,9H,8H2,1H3,(H2,18,19,20,21) |
Clé InChI |
GZSLIOIRZPEVFO-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)NC(=O)N1)C2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



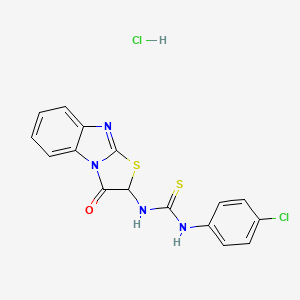
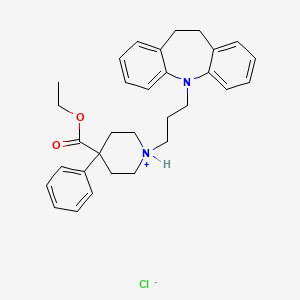
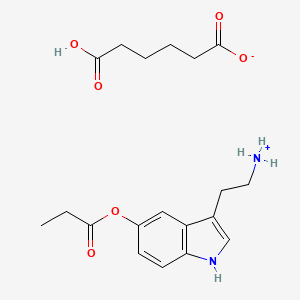
![dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride](/img/structure/B13739633.png)
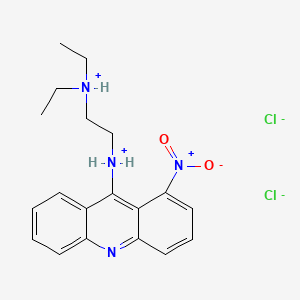

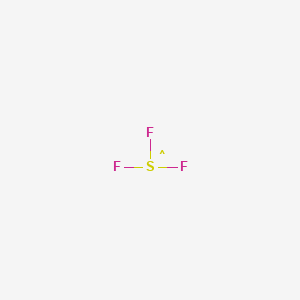
![(3S,4S,17Z)-17-methoxyimino-3,4,15,16-tetrahydrocyclopenta[a]phenanthrene-3,4-diol](/img/structure/B13739655.png)


